N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Overview
Description
N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C6H4Cl2N4O2 and a molecular weight of 235.03 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and two formamide groups at the 2 and 5 positions . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that dichloropyrimidines are often used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biological targets .
Mode of Action
It’s known that dichloropyrimidines can undergo suzuki-miyaura cross-coupling reactions, which are often used in the synthesis of biologically active compounds . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide typically involves the chlorination of pyrimidine derivatives followed by formylation. One common method includes the reaction of 4,6-dichloropyrimidine with formamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide involves large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated and purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The formamide groups can be reduced to amines under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: N,N’-(4,6-Diaminopyrimidine-2,5-diyl)diformamide.
Reduction: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diamine.
Oxidation: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide oxide.
Scientific Research Applications
N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.
2,4-Dichloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.
2,6-Dichloropyridine: A structurally related compound with different reactivity due to the pyridine ring.
Uniqueness
N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is unique due to the presence of both chlorine and formamide groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZRTBKERGCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553872 | |
Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116477-30-6 | |
Record name | N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116477-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminoformyl-4,6-dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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